molecular formula C13H14O3 B1250344 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol

2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol

Cat. No. B1250344
M. Wt: 218.25 g/mol
InChI Key: JRWKMIYLVXKKAN-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol is a natural product found in Chrysothamnus viscidiflorus, Helichrysum stoechas, and Helichrysum italicum with data available.

Scientific Research Applications

High-Temperature Water Reactions

A study by Bagnell et al. (1996) demonstrated the use of high-temperature water as an environmentally benign alternative for the interconversion of alcohols and alkenes, including compounds similar to 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol. This method avoids the need for acid catalysts or organic solvents, showcasing a sustainable approach in chemical reactions (Bagnell et al., 1996).

Synthesis of Functionalized Benzofurans

Gabriele et al. (2008) reported a novel synthesis method for 2-functionalized benzofurans, a category which includes derivatives of 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol. This process involves palladium-catalyzed cycloisomerization and acid-catalyzed isomerization or allylic nucleophilic substitution, indicating a versatile approach for synthesizing complex organic compounds (Gabriele et al., 2008).

Synthesis of Bioactive Neolignans

Hemelaere et al. (2015) developed a diastereoselective method for synthesizing trans-2,3-dihydrobenzofuran systems, important for the creation of bioactive neolignans. Their method starts from 2-allyl-substituted phenols and aldehydes, relevant to the synthesis of compounds like 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol (Hemelaere et al., 2015).

Organocatalytic Activation for Functionalized Compounds

Furst et al. (2020) investigated the use of organocatalytic activation for synthesizing 2-bromomethyl-2,3-dihydrobenzofurans, demonstrating the potential for creating highly functionalized compounds using similar structural frameworks (Furst et al., 2020).

Rhodium-Catalyzed Tandem Reactions

Li and Davies (2010) explored rhodium-catalyzed tandem reactions involving allyl alcohols, leading to the formation of complex molecules with high enantioselectivity. This study provides insight into sophisticated catalytic processes that could be applied to compounds like 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol (Li & Davies, 2010).

Hydrocarbonylation Studies

Simpson et al. (1993) conducted hydrocarbonylation studies involving allyl alcohol, leading to the formation of various products. Such research is relevant for understanding the reactions and potential applications of similar allylic alcohols (Simpson et al., 1993).

Glucopyranoside Synthesis

Bettadaiah and Srinivas (2003) reported on the synthesis of 2,3-unsaturated 1-O-glucopyranosides from allylic alcohols, highlighting a method for creating complex glycosidic structures, potentially applicable to derivatives of 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol (Bettadaiah & Srinivas, 2003).

Radical Cyclization Studies

Hayashi et al. (1998) investigated intramolecular radical cyclization of compounds structurally related to 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol, providing valuable insights into the formation of cyclic structures (Hayashi et al., 1998).

properties

Product Name

2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-[(2S)-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone

InChI

InChI=1S/C13H14O3/c1-8(7-14)13-6-11-5-10(9(2)15)3-4-12(11)16-13/h3-5,13-14H,1,6-7H2,2H3/t13-/m0/s1

InChI Key

JRWKMIYLVXKKAN-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)O[C@@H](C2)C(=C)CO

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)CO

synonyms

12-HTG cpd
12-hydroxytremetone-12-O-beta-D-glucopyranoside
bitalin A
bitalin A-12-O-beta-D-glucopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol
Reactant of Route 2
2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol
Reactant of Route 3
2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol
Reactant of Route 4
2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol
Reactant of Route 5
2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol
Reactant of Route 6
2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol

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